5-Methyl-1-benzofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H8O2. It is also known as 5-Methylisovanillin or MIV. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-benzofuran-3-carbaldehyde is not fully understood. However, it is believed that it acts as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations such as oxidation, reduction, and condensation. These reactions can lead to the formation of complex organic molecules with unique properties and potential applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methyl-1-benzofuran-3-carbaldehyde are not well studied. However, it is believed that it can interact with various biological molecules such as enzymes, receptors, and proteins. These interactions can lead to the modulation of various biochemical and physiological processes. Moreover, it can act as a potent antioxidant and anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-1-benzofuran-3-carbaldehyde in lab experiments are its high yield, purity, and unique properties. It can be easily synthesized and purified using standard techniques. Moreover, it can be used as a building block for the synthesis of various complex organic molecules. However, the limitations of using this compound are its potential toxicity and reactive nature. Proper precautions should be taken while handling this compound in the lab.
Direcciones Futuras
The future directions of 5-Methyl-1-benzofuran-3-carbaldehyde research are vast. It can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Moreover, it can be used in the development of new materials such as polymers, resins, and coatings. It can also be used in the development of new catalysts for various chemical reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 5-Methyl-1-benzofuran-3-carbaldehyde is a unique chemical compound with various scientific research applications. It can be easily synthesized and purified using standard techniques. Moreover, it can be used as a building block for the synthesis of various complex organic molecules. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 5-Methyl-1-benzofuran-3-carbaldehyde involves the reaction of 5-methylresorcinol with vanillin in the presence of a catalyst. The reaction takes place in an organic solvent and under controlled conditions of temperature and pressure. The yield of the synthesis process is relatively high, and the purity of the compound can be easily achieved through standard purification techniques.
Aplicaciones Científicas De Investigación
5-Methyl-1-benzofuran-3-carbaldehyde has various scientific research applications due to its unique properties. It is widely used as a building block in the synthesis of complex organic molecules. It is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Moreover, it is used in the development of new materials such as polymers, resins, and coatings.
Propiedades
Número CAS |
143883-36-7 |
---|---|
Nombre del producto |
5-Methyl-1-benzofuran-3-carbaldehyde |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-methyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3 |
Clave InChI |
CWLYERLWUHGELA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C2C=O |
SMILES canónico |
CC1=CC2=C(C=C1)OC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.